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Introduction
Delta-Nonalactone (CAS 3301-94-8), a member of the lactone family of organic compounds,

is a significant contributor to the flavor and aroma of a wide variety of natural products and

processed foods. Its characteristic creamy, coconut-like sensory profile has led to its extensive

use as a flavor and fragrance ingredient. This technical guide provides an in-depth analysis of

the organoleptic and flavor characteristics of delta-nonalactone, supported by quantitative

data, detailed experimental protocols, and an exploration of its underlying sensory perception

mechanisms.

Organoleptic and Flavor Profile
Delta-nonalactone is characterized by a complex and desirable sensory profile. Its primary

descriptors are creamy, sweet, and coconut-like, with additional fatty, milky, and coumarin-like

nuances.[1][2] The overall impression is one of a rich, sweet, and creamy character,

reminiscent of coconut milk.[2]

Odor Characteristics
The odor of delta-nonalactone is predominantly described as having a coconut character with

sweet, creamy, and milky facets.[2][3][4] It is also noted to possess a distinctive coumarin-like
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undertone, which distinguishes it from other coconut-associated lactones like gamma-

nonalactone.[2] The odor strength is generally considered to be medium.

Flavor Characteristics
The flavor profile of delta-nonalactone mirrors its aromatic properties, presenting as creamy,

milky, and lactonic with a distinct coconut nuance.[5][6] At a concentration of 10 parts per

million (ppm), it is described as having a creamy, milky, lactonic, and dairy taste with an oily,

coconut nuance.[5][6] This profile makes it a valuable component in creating or enhancing

dairy, vanilla, and a variety of fruit flavors.[3]

Quantitative Sensory Data
Precise quantitative data for the odor and taste thresholds of delta-nonalactone in water are

not readily available in the cited literature. However, descriptive data and information on related

compounds provide valuable context for its sensory potency.

Compound Matrix
Threshold
Type

Concentration Reference(s)

Delta-

Nonalactone
Water Taste Description 10 ppm [5][6]

Delta-

Decalactone
Water Odor Threshold 100 ppb [2]

Delta-

Decalactone
Water Flavor Threshold 90-160 ppb [2]

Note: The data for delta-decalactone is provided for comparative purposes as it is a structurally

related delta-lactone. Threshold values can be influenced by the purity of the compound and

the specific methodology used for determination.

Physicochemical Properties
A summary of the key physicochemical properties of delta-nonalactone is provided below.
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Property Value Reference(s)

Molecular Formula C9H16O2 [7]

Molecular Weight 156.22 g/mol [7]

Appearance Colorless to pale yellow liquid [7]

Boiling Point 267°C [7]

Flash Point 110°C [7]

Density 0.98 - 0.986 g/cm³ [7]

Refractive Index @ 20°C 1.454 - 1.459 [7]

Solubility in Water 1201 mg/L (estimated) [3]

Signaling Pathway: Interaction with TRP Channels
Recent research has shed light on the molecular mechanisms underlying the sensory

perception of delta-nonalactone, indicating its interaction with Transient Receptor Potential

(TRP) ion channels. Specifically, delta-nonalactone has been shown to activate the TRPA1

channel. Furthermore, it exhibits a dual activity on the TRPV1 channel, acting as an agonist or

antagonist depending on its concentration. These channels are known to be involved in the

perception of a wide range of sensory stimuli, including temperature, pungent compounds, and

various flavor molecules.
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Figure 1: Proposed Signaling Pathway for Delta-Nonalactone Sensory Perception
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Caption: Proposed signaling pathway for delta-nonalactone sensory perception.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1583773?utm_src=pdf-body-img
https://www.benchchem.com/product/b1583773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sensory Evaluation: Quantitative Descriptive Analysis
(QDA)
This protocol outlines a standardized method for characterizing the sensory profile of delta-
nonalactone.

Objective: To identify and quantify the sensory attributes of delta-nonalactone.

Materials:

Delta-nonalactone (high purity, >98%)

Deionized, odor-free water

Glass sensory evaluation booths with controlled lighting and ventilation

Glass sample cups with lids

Computerized data collection system

Procedure:

Panelist Selection and Training:

Recruit 8-12 panelists with demonstrated sensory acuity.

Conduct training sessions to familiarize panelists with the sensory attributes of lactones

and the QDA methodology.

Develop a standardized lexicon of sensory descriptors for delta-nonalactone through

panel consensus.

Sample Preparation:

Prepare a series of concentrations of delta-nonalactone in deionized water (e.g., 1, 5, 10,

20 ppm).

Present samples monadically in coded, covered glass cups.
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Evaluation:

Panelists evaluate each sample for the agreed-upon sensory attributes (e.g., coconut,

creamy, sweet, milky, coumarin-like).

Panelists rate the intensity of each attribute on a continuous line scale (e.g., 0 = not

perceptible, 100 = extremely intense).

Data Analysis:

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences in attribute intensities across concentrations.

Generate a sensory profile (spider web plot) to visualize the flavor profile of delta-
nonalactone.
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Figure 2: Workflow for Quantitative Descriptive Analysis (QDA)
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Caption: Workflow for Quantitative Descriptive Analysis (QDA).
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Instrumental Analysis: Gas Chromatography-
Olfactometry (GC-O)
This protocol describes the use of GC-O to identify the odor-active properties of delta-
nonalactone.

Objective: To determine the retention time and odor character of delta-nonalactone in a

complex mixture or as a pure standard.

Materials:

Gas chromatograph coupled to a mass spectrometer (MS) and an olfactometry port.

Capillary GC column suitable for flavor analysis (e.g., DB-FFAP).

Helium as carrier gas.

Delta-nonalactone standard.

Humidified air supply for the olfactometry port.

Procedure:

Sample Preparation:

Prepare a dilute solution of delta-nonalactone in a suitable solvent (e.g.,

dichloromethane).

GC-MS/O Analysis:

Inject the sample into the GC.

The column effluent is split between the MS detector and the olfactometry port.

A trained sensory assessor sniffs the effluent from the olfactometry port and records the

time, duration, and description of any perceived odors.

Simultaneously, the MS detector records the mass spectrum of the eluting compounds.
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Data Analysis:

Correlate the retention time of the odor event with the retention time and mass spectrum

of the compound detected by the MS to confirm the identity of the odor-active compound.

Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed by serially

diluting the sample to determine the flavor dilution (FD) factor, which is a measure of the

odor potency.
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Figure 3: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow
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Caption: Gas Chromatography-Olfactometry (GC-O) experimental workflow.
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Conclusion
Delta-nonalactone possesses a highly desirable and distinct organoleptic profile,

characterized by its creamy, sweet, and coconut-like attributes. While specific odor and taste

threshold data in aqueous solutions remain to be definitively established in the public literature,

its flavor characteristics at the ppm level are well-documented. The emerging understanding of

its interaction with TRPA1 and TRPV1 channels provides a molecular basis for its sensory

perception and opens new avenues for research in flavor science and drug development. The

detailed experimental protocols provided in this guide offer a framework for the consistent and

comprehensive sensory and instrumental analysis of this important flavor compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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